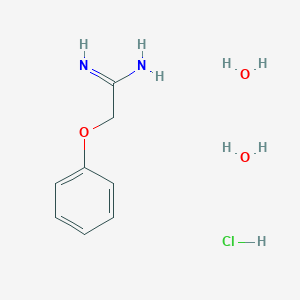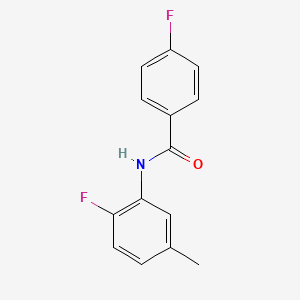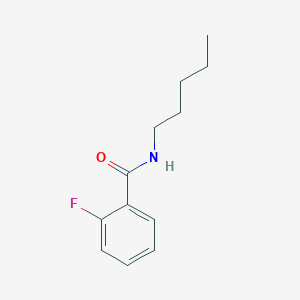
Pyr-Arg-Thr-Lys-Arg-AMC
Vue d'ensemble
Description
Pyr-Arg-Thr-Lys-Arg-AMC is a decapeptide that is specifically hydrolyzed by proteases such as trypsin and thrombin . This compound is widely used as a fluorogenic substrate in biochemical assays to measure the activity of proteases and the potency of enzyme inhibitors . The compound’s full name is Pyrroloquinoline quinone-Arginine-Threonine-Lysine-Arginine-7-amino-4-methylcoumarin.
Méthodes De Préparation
The synthesis of Pyr-Arg-Thr-Lys-Arg-AMC involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry . The peptide is built on an aryl-hydrazine resin, and the final product is cleaved from the resin using trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water . The crude peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Pyr-Arg-Thr-Lys-Arg-AMC undergoes hydrolysis reactions catalyzed by proteases such as trypsin and thrombin . The hydrolysis of the peptide bond releases the fluorophore 7-amino-4-methylcoumarin, which can be detected by its fluorescence . Common reagents used in these reactions include the proteases themselves and buffer solutions to maintain the appropriate pH for enzyme activity .
Applications De Recherche Scientifique
Pyr-Arg-Thr-Lys-Arg-AMC is extensively used in scientific research for the following applications:
Biochemistry: It is used to measure the activity of proteases and the potency of enzyme inhibitors.
Molecular Biology: The compound is employed in assays to study protease function and regulation.
Medicine: It is used in diagnostic assays to detect protease activity in various diseases.
Industry: This compound is used in the development of pharmaceuticals and enzyme-based products.
Mécanisme D'action
The mechanism of action of Pyr-Arg-Thr-Lys-Arg-AMC involves its hydrolysis by specific proteases. The proteases recognize the peptide sequence and cleave the peptide bond, releasing the fluorophore 7-amino-4-methylcoumarin . This release results in an increase in fluorescence, which can be measured to determine protease activity .
Comparaison Avec Des Composés Similaires
Pyr-Arg-Thr-Lys-Arg-AMC is unique due to its specific peptide sequence and the fluorophore it releases upon hydrolysis . Similar compounds include other fluorogenic substrates such as Pyr-Arg-Thr-Lys-Arg-7-amino-4-trifluoromethylcoumarin and Pyr-Arg-Thr-Lys-Arg-7-amino-4-chloromethylcoumarin . These compounds differ in the fluorophore they release, which can affect their sensitivity and specificity in assays .
Propriétés
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H57N13O9/c1-19-17-29(53)59-27-18-21(10-11-22(19)27)45-31(54)24(8-5-15-43-36(39)40)47-32(55)23(7-3-4-14-38)49-35(58)30(20(2)51)50-34(57)25(9-6-16-44-37(41)42)48-33(56)26-12-13-28(52)46-26/h10-11,17-18,20,23-26,30,51H,3-9,12-16,38H2,1-2H3,(H,45,54)(H,46,52)(H,47,55)(H,48,56)(H,49,58)(H,50,57)(H4,39,40,43)(H4,41,42,44)/t20-,23+,24+,25+,26+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRJBAKJWMHKFK-URVADDRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H57N13O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
827.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B1636903.png)


![3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1636928.png)




![1-(1-Phenylethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B1636944.png)




![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B1636954.png)
